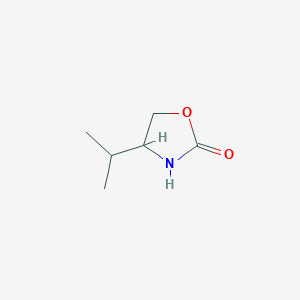

4-isopropyloxazolidin-2-one

概要

説明

4-isopropyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its applications in medicinal chemistry, particularly as a scaffold in the development of antibacterial agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyloxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, using a catalytic amount of nitromethane to generate hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields . Additionally, the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds has been proposed to obtain oxazolidinones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce oxazolidinone derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Asymmetric Synthesis

4-Isopropyloxazolidin-2-one is widely utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality allows chemists to produce enantiomerically enriched products, which are essential in the pharmaceutical industry.

Case Study: Polymer-Supported Chiral Auxiliaries

A study focused on developing polymer-supported chiral auxiliaries based on oxazolidinones demonstrated the effectiveness of this compound in facilitating enantioselective reactions. The research highlighted:

- Successful asymmetric enolate alkylation reactions.

- The ability to recycle the polymer-supported auxiliary multiple times while maintaining high yields and enantioselectivity .

Medicinal Chemistry

The compound has shown potential in drug development due to its structural properties that allow for modifications leading to biologically active compounds.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of oxazolidinones can exhibit antiviral activity. For instance, modifications of this compound have been explored for their efficacy against viral infections, showcasing its relevance in therapeutic applications .

Material Science

In material science, this compound is investigated for its role in creating novel polymers and materials with specific optical properties.

Data Table: Optical Activity of (S)-4-Isopropyloxazolidin-2-one

| Solvent | Specific Rotation [α] |

|---|---|

| Chloroform | +12.6° |

| Ethanol | -18.0° |

| Acetone | +5.0° |

This data indicates the solvent-dependent nature of its optical activity, which can be exploited in applications requiring specific optical characteristics .

作用機序

The mechanism of action of 4-isopropyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This action effectively halts the translation process, leading to the inhibition of bacterial growth and proliferation.

類似化合物との比較

4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and spectrum of activity . Linezolid, for example, is known for its effectiveness against a wide range of Gram-positive bacteria, while tedizolid offers advantages in terms of dosing frequency and safety profile .

List of Similar Compounds

- Linezolid

- Tedizolid

- Sutezolid

- Radezolid

- Contezolid

These compounds highlight the versatility and potential of oxazolidinones in medicinal chemistry and their continued relevance in the development of new therapeutic agents .

生物活性

4-Isopropyloxazolidin-2-one, also known as (S)-4-isopropyl-2-oxazolidinone, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural properties contribute to various biological activities, making it a valuable compound in drug development and synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight: 129.16 g/mol

- Boiling Point: 291.1 °C

- Melting Point: 70-73 °C

- Density: 1.0 g/cm³

- Water Solubility: Insoluble

These properties facilitate its use in various applications, including pharmaceuticals and chemical synthesis.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazolidinones, including this compound, exhibit notable antimicrobial properties. A study assessed the antibacterial activity of several oxazolidinone derivatives against Staphylococcus aureus, a common pathogen associated with infections.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 5 | 19.0 ± 0.58 | Good |

| Compound 14 | 2.0 ± 0.48 | Poor |

| Ciclopirox Olamine | 17.0 ± 0.58 | Broad-spectrum |

The results indicate that Compound 5 showed good antimicrobial activity against multiple strains of S. aureus, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. Research indicates that compounds containing the oxazolidinone structure can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property positions the compound as a candidate for developing anti-inflammatory drugs .

Chiral Catalysis and Drug Development

The chiral nature of this compound makes it particularly useful in asymmetric synthesis, allowing chemists to produce specific enantiomers essential for drug efficacy. Its application in synthesizing pharmaceuticals targeting neurological disorders has been highlighted in recent studies .

Case Study: Drug Formulation Development

In one study, researchers utilized this compound as an intermediate in synthesizing a new class of analgesics. The resulting compounds exhibited enhanced potency and selectivity for pain receptors compared to existing analgesics .

The biological mechanisms underlying the activity of this compound involve its interaction with various biochemical pathways:

- Inhibition of Bile Acid Transporters: Some derivatives have been identified as inhibitors of the ileal bile acid transporter (IBAT), which plays a crucial role in bile acid reuptake and cholesterol metabolism.

- Modulation of Cytokine Production: The compound may downregulate pro-inflammatory cytokines, thereby reducing inflammation.

These mechanisms contribute to its therapeutic potential in treating conditions such as dyslipidemia and inflammatory diseases .

特性

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。